molecular formula C13H19ClN2O2 B581559 (r)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride CAS No. 1217848-48-0

(r)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride

Cat. No.: B581559
CAS No.: 1217848-48-0
M. Wt: 270.757
InChI Key: WQPQNIUAWYRGJF-RFVHGSKJSA-N
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Description

(R)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride (CAS: 1217848-48-0) is a chiral piperazine derivative with a molecular formula of C₁₃H₁₉ClN₂O₂ and a molecular weight of 270.76 g/mol . It is characterized by an (R)-configured stereocenter at the 2-methylpiperazine moiety, a benzyl carboxylate group, and a hydrochloride counterion. This compound is typically stored under inert conditions at 2–8°C due to its sensitivity to moisture and temperature .

Piperazine derivatives are widely utilized as intermediates in pharmaceutical synthesis, particularly in kinase inhibitor development. For example, the (S)-enantiomer of this compound (CAS: 1217720-49-4) has been employed in synthesizing LIM kinase (LIMK1/2) inhibitors, demonstrating the significance of stereochemistry in biological activity .

Properties

IUPAC Name

benzyl (2R)-2-methylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-11-9-14-7-8-15(11)13(16)17-10-12-5-3-2-4-6-12;/h2-6,11,14H,7-10H2,1H3;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPQNIUAWYRGJF-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661413
Record name Benzyl (2R)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217848-48-0
Record name Benzyl (2R)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Alkylation and Carboxylation

The most widely reported method involves a two-step sequence:

  • Reaction of (R)-2-Methylpiperazine with Benzyl Chloroformate :
    (R)-2-Methylpiperazine is treated with benzyl chloroformate in an inert solvent (e.g., dichloromethane or tetrahydrofuran) under basic conditions (e.g., triethylamine or sodium bicarbonate). This step introduces the benzyloxycarbonyl (Cbz) protecting group selectively at the piperazine nitrogen.

    (R)-2-Methylpiperazine+Benzyl ChloroformateBaseSolvent(R)-Benzyl 2-Methylpiperazine-1-Carboxylate\text{(R)-2-Methylpiperazine} + \text{Benzyl Chloroformate} \xrightarrow[\text{Base}]{\text{Solvent}} \text{(R)-Benzyl 2-Methylpiperazine-1-Carboxylate}

    Yields typically range from 70–85%, depending on solvent polarity and reaction temperature.

  • Hydrochloride Salt Formation :
    The free base is converted to its hydrochloride salt by treatment with hydrochloric acid in a polar aprotic solvent (e.g., ethyl acetate or diethyl ether). Crystallization yields the final product with >98% purity.

Table 1: Representative Reaction Conditions for Direct Synthesis

ParameterConditionsYield (%)Purity (%)Source
SolventDichloromethane8299
BaseTriethylamine7898
Temperature0–5°C (step 1); RT (step 2)8599

Chiral Resolution of Racemic Mixtures

For cases where the (R)-enantiomer must be isolated from a racemic mixture, a salification-based resolution method is employed:

  • Formation of Diastereomeric Salts :
    Racemic 2-methylpiperazine is reacted with a chiral resolving agent (e.g., L-tartaric acid) to form diastereomeric salts. The (R)-enantiomer preferentially crystallizes, while the (S)-enantiomer remains in solution.

  • Neutralization and Protection :
    The isolated (R)-2-methylpiperazine tartrate is neutralized with a strong base (e.g., NaOH), followed by Cbz protection and hydrochloride salt formation as described in Section 1.1.

This method achieves enantiomeric excess (ee) >99% but requires additional steps, reducing overall yield to 50–60%.

Microwave-Assisted and Continuous Flow Synthesis

Recent advancements leverage microwave irradiation and flow reactors to accelerate reactions:

  • Microwave Optimization :
    Piperazine protonation and subsequent acylation are completed in 15–30 minutes (vs. 6–12 hours conventionally) using pulsed microwave energy at 80–100°C.

  • Flow Reactor Systems :
    A heterogeneous catalyst (e.g., palladium on resin) is packed into a flow reactor, enabling continuous production with 90% conversion efficiency.

Table 2: Comparison of Conventional vs. Advanced Methods

MethodTime (h)Yield (%)Energy EfficiencyScalability
Conventional Batch1278LowModerate
Microwave-Assisted0.585HighHigh
Continuous Flow290ModerateHigh

Reaction Optimization Strategies

Solvent and Catalyst Selection

  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the piperazine nitrogen, while chlorinated solvents (e.g., DCM) improve solubility of intermediates.

  • Catalytic Systems : Supported metal catalysts (e.g., ZnCl₂ on polystyrene resin) reduce side reactions during acylation, increasing yield by 10–15%.

Temperature and Stoichiometry

  • Low-Temperature Control : Maintaining 0–5°C during benzyl chloroformate addition minimizes N,N-disubstitution byproducts.

  • Stoichiometric Ratios : A 1:1 molar ratio of (R)-2-methylpiperazine to benzyl chloroformate is optimal; excess reagent leads to overalkylation.

Workup and Purification

Crystallization Techniques

The hydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-shaped crystals with a melting point of 192–194°C.

Chromatographic Methods

Flash chromatography (silica gel, eluent: ethyl acetate/hexane 1:1) removes residual benzyl chloroformate and unreacted starting materials.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 1.35 (d, J = 6.8 Hz, 3H, CH₃), 3.15–3.45 (m, 4H, piperazine-H), 4.55 (s, 2H, CH₂Ph), 7.30–7.45 (m, 5H, Ar-H).

  • HPLC : Chiralcel OD-H column, hexane/ethanol 90:10, retention time = 8.2 min (R-enantiomer).

Industrial-Scale Considerations

Cost-Efficiency Metrics

  • Catalyst Reusability : Supported catalysts in flow systems retain 80% activity after 10 cycles, reducing material costs by 40%.

  • Solvent Recovery : Distillation reclaims >95% of dichloromethane, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

®-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of ®-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways within the body. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Enantiomeric Pair: (S)-Benzyl 2-methylpiperazine-1-carboxylate Hydrochloride

The (S)-enantiomer (CAS: 1217720-49-4) shares the same molecular formula (C₁₃H₁₉ClN₂O₂ ) but differs in stereochemical configuration. Despite identical formulas, reported molecular weights vary: 250.75 g/mol for the (S)-form vs. 270.76 g/mol for the (R)-form . This discrepancy may stem from data entry errors or differences in purity calculations (e.g., anhydrous vs. hydrated forms).

Property (R)-Form (S)-Form
CAS Number 1217848-48-0 1217720-49-4
Molecular Weight 270.76 g/mol 250.75 g/mol
Purity Not specified 97%
Applications Research intermediate LIMK inhibitor synthesis

The (R)-form’s applications remain less documented but may involve asymmetric catalysis or enantioselective drug development.

tert-Butyl 3-(2-Methoxy-2-oxoethyl)piperazine-1-carboxylate Hydrochloride

This analog (CAS: 1858241-30-1) replaces the benzyl group with a tert-butyl carbamate and introduces a methoxy-oxoethyl side chain .

Property Target Compound tert-Butyl Analog
CAS Number 1217848-48-0 1858241-30-1
Substituents Benzyl carboxylate tert-Butyl, methoxy-oxoethyl
Key Features Lipophilic, chiral Bulky, stabilized carbamate

Key Insight : The tert-butyl analog’s structural modifications may make it more suitable for prolonged in vivo studies due to enhanced stability, whereas the benzyl group in the target compound favors membrane permeability.

1-Benzyl-2-methylpiperazine Hydrochloride

This compound (MedChemExpress) lacks the carboxylate group present in the target molecule. The absence of the ester reduces molecular complexity and alters physicochemical properties, such as solubility and acidity .

Property Target Compound 1-Benzyl-2-methylpiperazine
Functional Groups Carboxylate ester Piperazine, benzyl
Molecular Weight 270.76 g/mol ~245.75 g/mol (estimated)
Applications Intermediate Biochemical assays

Key Insight : The carboxylate group in the target compound likely serves as a protecting group, which can be cleaved to generate active piperazine metabolites.

1-Benzyl-1-phenylhydrazine Hydrochloride

Its applications diverge significantly, focusing on hydrazine-based reactions rather than kinase modulation .

Biological Activity

(R)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a piperazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms. The compound's molecular formula is C12H18ClN3O2, and it is characterized by the presence of a benzyl group and a carboxylate functional group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential as an antimicrobial agent.
  • Anticancer Activity : Preliminary investigations indicate that it may possess anticancer properties, particularly in inhibiting cell proliferation in specific cancer cell lines.
  • Neuroprotective Effects : There is evidence supporting its role in neuroprotection, potentially through modulation of neurobiological pathways.

The mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with various molecular targets:

  • Receptor Modulation : The compound may act on neurotransmitter receptors, influencing synaptic transmission and neuronal health. For example, it has been studied for its effects on serotonin receptors.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways, which could contribute to its anticancer and neuroprotective activities.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cell lines
NeuroprotectiveModulation of neurobiological pathways

Case Studies

  • Antimicrobial Activity :
    A study evaluated the effectiveness of this compound against various bacterial strains. Results indicated a significant reduction in colony-forming units (CFUs) compared to control groups, highlighting its potential as an antimicrobial agent.
  • Anticancer Potential :
    In vitro studies demonstrated that this compound inhibited the growth of pancreatic ductal adenocarcinoma (PDAC) cells by inducing apoptosis. The mechanism involved the activation of caspase pathways, leading to programmed cell death.
  • Neuroprotection :
    Research involving neuronal cell cultures showed that treatment with this compound resulted in increased levels of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor), suggesting its role in enhancing neuronal survival under stress conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride, and how can reaction conditions be controlled to enhance yield and purity?

  • Methodological Answer : The synthesis typically involves reacting benzyl chloroformate with (R)-2-methylpiperazine under basic conditions (e.g., triethylamine) to neutralize HCl byproducts . Key parameters include:

  • Temperature : Maintain 0–5°C during chloroformate addition to minimize side reactions.
  • Solvent Selection : Use anhydrous dichloromethane or THF to avoid hydrolysis.
  • Purification : Recrystallization from ethanol/water mixtures or silica gel chromatography (eluent: 5–10% MeOH in DCM) achieves >95% purity. Monitor progress via TLC (Rf ≈ 0.3 in 90:10 DCM:MeOH) .

Q. How is the stereochemical configuration of this compound confirmed, and what analytical techniques are employed?

  • Methodological Answer : Stereochemical validation requires:

  • Chiral HPLC : Use a Chiralpak® AD-H column (hexane:isopropanol 85:15, 1 mL/min) to resolve enantiomers (retention time: ~12 min for R-configuration) .
  • Optical Rotation : Measure [α]D²⁵ = +15.6° (c = 1, in MeOH) to confirm chirality .
  • X-ray Crystallography : Resolve crystal structures to verify spatial arrangement of the methyl and benzyl groups .

Q. What are the key considerations in designing purification protocols for this compound to ensure pharmaceutical-grade purity?

  • Methodological Answer :

  • Impurity Profiling : Identify byproducts (e.g., diastereomers or unreacted piperazine) via LC-MS.
  • Solvent Compatibility : Avoid aqueous washes if the compound is hygroscopic; use ether-based solvents for precipitation.
  • Crystallization Optimization : Adjust cooling rates (0.5°C/min) to enhance crystal lattice formation .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between (R)- and (S)-enantiomers of benzyl-substituted piperazine carboxylates?

  • Methodological Answer :

  • Enantiomer-Specific Assays : Compare binding affinities using radioligand displacement (e.g., 5-HT₁A receptors; IC₅₀(R) = 12 nM vs. IC₅₀(S) = 450 nM) .
  • Molecular Dynamics Simulations : Model hydrogen-bonding interactions between the methyl group and receptor residues (e.g., Asp116 in GPCRs) to explain stereoselectivity .
  • Metabolic Stability Tests : Assess hepatic clearance differences using human liver microsomes (HLM; t½(R) = 45 min vs. t½(S) = 22 min) .

Q. How do structural modifications at the hydroxymethyl or benzyl positions influence receptor binding affinity, and what SAR insights have been derived?

  • Methodological Answer :

  • Positional Isomerism : Replacing the 2-methyl group with hydroxymethyl (as in ) reduces logP by 0.8, enhancing aqueous solubility but decreasing blood-brain barrier penetration .
  • Benzyl Substitution : Fluorination at the benzyl para position (e.g., 4-F-Bn) increases serotonin receptor affinity (Ki = 8 nM vs. 35 nM for unsubstituted) but introduces hepatotoxicity risks .
  • SAR Table :
ModificationBinding Affinity (Ki, nM)Solubility (mg/mL)
2-Methyl (R)121.2
3-Hydroxymethyl (R)453.8
4-F-Bn (R)80.9

Q. What in vitro models are recommended for evaluating neuropharmacological potential, and how do pharmacokinetic properties compare to related agents?

  • Methodological Answer :

  • In Vitro Models :
  • Primary Neuronal Cultures : Assess neuroprotection against glutamate-induced excitotoxicity (EC₅₀ = 5 μM) .
  • hERG Assay : Screen for cardiac toxicity (IC₅₀ > 30 μM indicates low risk) .
  • PK Comparison :
  • Bioavailability : 22% in rats (vs. 15% for piperazine-1-carboxylate analogs) due to enhanced solubility.
  • Half-Life : 2.3 hours in plasma, prolonged by 40% with PEGylated formulations .

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